Thieno[2,3-C]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC13500029
Molecular Formula: C8H5NOS
Molecular Weight: 163.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5NOS |
|---|---|
| Molecular Weight | 163.20 g/mol |
| IUPAC Name | thieno[2,3-c]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H5NOS/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H |
| Standard InChI Key | VROVCSZYJCRNFG-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1C(=CS2)C=O |
| Canonical SMILES | C1=CN=CC2=C1C(=CS2)C=O |
Introduction
Chemical Structure and Nomenclature
Thieno[2,3-C]pyridine-3-carbaldehyde belongs to the class of thienopyridines, which are bicyclic systems combining a thiophene ring (a five-membered aromatic ring with one sulfur atom) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The fusion pattern [2,3-C] indicates that the thiophene’s 2- and 3-positions are fused to the pyridine’s C- and adjacent positions, respectively . The carbaldehyde group at the pyridine’s 3-position introduces an electrophilic site, enabling reactions such as nucleophilic additions and condensations.
Molecular Formula:
Molecular Weight: 179.20 g/mol (calculated based on the parent compound’s molecular weight and the addition of a formyl group).
Structural Features:
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Aromatic thiophene and pyridine rings confer stability and planar geometry.
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The electron-withdrawing carbaldehyde group enhances reactivity at the 3-position.
Synthesis and Manufacturing
Cyclization Strategies
The synthesis of thieno[2,3-C]pyridine derivatives typically involves cyclization reactions. A patented method for preparing thieno[2,3-C]pyridine involves acid-catalyzed cyclization of derivatives . For Thieno[2,3-C]pyridine-3-carbaldehyde, a plausible route includes:
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Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction or oxidation of a methyl precursor.
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Cyclization: Acid-mediated closure of tailored sulfonamide intermediates, as described in the patent .
Example Protocol:
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Step 1: React 3-thienylmethylamine with a protected glycolaldehyde derivative to form amine.
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Step 2: Tosylation with -toluenesulfonyl chloride under basic conditions .
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Step 3: Cyclization using hydrochloric acid in ethanol at reflux, followed by oxidation of a methyl group to the aldehyde using MnO₂ or CrO₃ .
Yield: Analogous procedures report yields of 76–95% for cyclization steps , though formylation may reduce efficiency.
Physicochemical Properties
While direct data for Thieno[2,3-C]pyridine-3-carbaldehyde are scarce, properties can be extrapolated from its parent compound, Thieno[2,3-C]pyridine , and related aldehydes:
Spectroscopic Characteristics:
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch).
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¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons in δ 7.0–8.5 ppm .
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MS: Molecular ion peak at m/z 179.
Biological Activity and Applications
Antioxidant Properties
Analogous compounds, such as thieno[2,3-b]pyrrol-5-ones, demonstrate radical scavenging activity (e.g., 90.94% DPPH inhibition) . The electrophilic aldehyde group in Thieno[2,3-C]pyridine-3-carbaldehyde may enhance antioxidant mechanisms via conjugation with thiol groups.
Enzyme Inhibition
Derivatives of thienopyridine carbaldehydes have shown inhibitory effects on α-amylase and EGFR tyrosine kinase . Molecular docking studies suggest binding energies of −5.3 to −5.5 kcal/mol for related compounds , indicating potential for drug development.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s aldehyde group facilitates synthesis of:
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Schiff Bases: For antimicrobial or anticancer agents.
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Hydrazones: As protease inhibitors or imaging agents.
Materials Science
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Coordination Polymers: Aldehydes can coordinate to metal ions, forming frameworks for catalysis or sensing.
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Organic Electronics: Thienopyridines contribute to π-conjugated systems in OLEDs or semiconductors.
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.
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Computational Studies: Predict ADMET properties and target interactions via molecular modeling.
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